molecular formula C15H16FNO3 B6429406 ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 2640878-67-5

ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6429406
CAS No.: 2640878-67-5
M. Wt: 277.29 g/mol
InChI Key: HNNYCTFBNFWUCD-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinolone derivative characterized by a bicyclic core with substituents at positions 1 (ethyl), 3 (ethyl ester), 6 (methyl), and 7 (fluoro). This compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxylate class, which is structurally analogous to early-generation quinolone antibiotics. Quinolone derivatives are frequently explored for antimicrobial activity, though the specific pharmacological profile of this compound remains less documented compared to its analogs .

Properties

IUPAC Name

ethyl 1-ethyl-7-fluoro-6-methyl-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3/c1-4-17-8-11(15(19)20-5-2)14(18)10-6-9(3)12(16)7-13(10)17/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNYCTFBNFWUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C(=C2)C)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

1.1. Gould-Jacobs Cyclization

The quinoline core is synthesized via Gould-Jacobs cyclization, a high-temperature reaction (240–255°C in diphenyl ether) that forms the 4-oxo-1,4-dihydroquinoline scaffold. For example:

  • Precursor : Ethyl 3-(2,4-difluorophenylamino)malonate undergoes cyclization to yield the 4-oxo-quinoline backbone .

  • Reaction Conditions :

    ParameterValue
    SolventDiphenyl ether
    Temperature240–255°C
    Yield77%

1.2. N-Alkylation

The 1-ethyl substituent is introduced via alkylation of the quinoline nitrogen:

  • Reagents : Ethyl bromide or benzyl bromide with sodium hydride in DMF .

  • Outcome : Substitution at N1 enhances steric and electronic effects, influencing downstream reactivity .

1.3. Esterification and Hydrolysis

The 3-carboxylate group is modified via ester hydrolysis:

  • Hydrolysis : Treatment with 10% NaOH in ethanol converts the ethyl ester to a carboxylic acid .

    R-COOEtNaOHR-COOH\text{R-COOEt} \xrightarrow{\text{NaOH}} \text{R-COOH}
  • Applications : The carboxylic acid intermediate is critical for forming amides or metal complexes .

2.1. Fluorine Substitution

The 7-fluoro group participates in nucleophilic aromatic substitution (SNAr) under specific conditions:

  • Example : Reaction with piperazine derivatives in DMF/Et₃N replaces fluorine with nitrogen nucleophiles, yielding analogues with enhanced bioactivity .

  • Limitations : Steric hindrance from the 6-methyl group reduces reactivity at C7 .

2.2. Reduction of the 4-Oxo Group

Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the 4-oxo group to a hydroxyl or methylene group:

  • Conditions :

    ParameterValue
    Catalyst10% Pd/C
    SolventEthanol
    Time20 hours
  • Outcome : Loss of the oxo group alters conjugation and biological activity .

Comparative Reactivity with Analogues

The reactivity profile diverges from structurally similar quinolones due to its 6-methyl and 1-ethyl substituents:

Reaction Ethyl 1-Ethyl-7-Fluoro-6-Methyl-4-Oxo-Quinoline-3-Carboxylate Norfloxacin Pefloxacin
N-Alkylation Requires NaH/DMF at 90°C Not applicable (pre-alkylated)Piperazine substitution
Hydrolysis 70–76% yield with NaOH High yield (acid stable) Lower yield due to steric effects
Fluorine Reactivity Moderate (hindered by 6-methyl) High (unsubstituted C6) Low (additional substituents)

4.1. Amide Coupling

The carboxylic acid derivative reacts with amines to form bioactive amides:

  • Reagents : PyBrop (bromotrispyrrolidinophosphonium hexafluorophosphate) in DMF .

  • Example : Coupling with 4-ethylpiperazine yields derivatives with anticancer activity .

4.2. Metal Complexation

The 4-oxo and carboxylate groups coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for antimicrobial applications.

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light cleaves the C–F bond, forming des-fluoro byproducts.

  • Thermal Stability : Decomposes above 300°C, releasing CO₂ and ethylene .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is C14H13FNO3C_{14}H_{13}FNO_3 with a molecular weight of approximately 297.71 g/mol. The compound features a quinoline core, which is characteristic of many pharmacologically active agents.

Antimicrobial Activity

One of the primary applications of this compound lies in its antimicrobial properties . Research has shown that derivatives of quinoline, including this compound, exhibit significant activity against various bacterial strains. A study evaluating the antimicrobial efficacy of related compounds indicated that they possess minimum inhibitory concentrations (MICs) that are effective against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against P. aeruginosaMIC (μg/mL) against S. aureus
Ethyl 1-Ethyl-7-Fluoro...<0.041<0.041<0.041
Comparison Compound A<0.2415.6<0.24
Comparison Compound B<0.2415.6<0.24

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. Various methods have been reported for synthesizing related compounds, which can be adapted to produce this specific compound .

Synthesis Method Overview

  • Starting Materials : Utilize precursors such as substituted anilines and α,β-unsaturated carbonyl compounds.
  • Reagents : Common reagents include bases like KOH and solvents such as DMF or ethanol.
  • Conditions : Reactions may require heating under reflux or microwave irradiation for enhanced yields.

Pharmacological Insights

The pharmacological profile of this compound suggests potential use in treating bacterial infections due to its mechanism of action similar to that of fluoroquinolones, which inhibit DNA gyrase and topoisomerase IV .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

  • Study on Norfloxacin Derivatives : A comprehensive evaluation indicated that modifications to the quinolone structure could enhance antibacterial activity while reducing toxicity .
  • Clinical Trials : Trials involving derivatives have shown promising results in treating resistant bacterial strains, highlighting the potential for this compound in developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial enzymes. The compound inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate are best understood through comparison with closely related quinolone derivatives. Below is a detailed analysis of key analogs, supported by experimental and synthetic data:

Structural Modifications and Substituent Effects

Compound Name Substituents (Positions) Key Differences Biological/Physicochemical Impact Reference
Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 1 (benzyl), 7 (Cl) Benzyl at N1 and Cl at C7 Increased steric bulk at N1 may reduce target binding; Cl at C7 may alter antimicrobial spectrum compared to F .
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate 1 (cyclopropyl), 8 (NO₂) Cyclopropyl at N1 and NO₂ at C8 Cyclopropyl enhances DNA gyrase inhibition (common in fluoroquinolones); NO₂ at C8 may confer nitro-reductive activity .
Ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 6 (OCH₃) Methoxy at C6 vs. methyl Methoxy increases electron density, potentially altering reactivity or solubility; methyl may improve metabolic stability .
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 1 (cyclopropyl), 6 (F), 7 (F) Dual fluoro substituents at C6/C7 Enhanced broad-spectrum antibacterial activity due to fluorine’s electronegativity and DNA interaction .
Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate 7 (CF₃) CF₃ at C7 Trifluoromethyl group increases hydrophobicity and may improve CNS penetration .

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity: The ethyl ester at position 3 in the target compound confers moderate lipophilicity, comparable to analogs like ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (logP ~2.1) . In contrast, trifluoromethyl-substituted derivatives exhibit higher logP values (~2.8), enhancing tissue penetration but risking toxicity .
  • Solubility: Methoxy or amino groups (e.g., ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) improve aqueous solubility via hydrogen bonding, whereas methyl or halogens reduce it .
  • Metabolic Stability : Cyclopropyl substituents at N1 (e.g., in ciprofloxacin analogs) are associated with prolonged half-lives due to resistance to oxidative metabolism . The target compound’s ethyl group at N1 may confer faster clearance.

Crystallographic and Stability Data

  • The target compound’s crystal packing is likely stabilized by C–H···O interactions, as seen in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (C···O = 3.065–3.537 Å) .
  • Thermal stability varies with substituents: trifluoromethyl derivatives decompose at ~220°C, while methoxy analogs remain stable up to 250°C .

Biological Activity

Ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticoagulant research. This article provides a detailed overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C14H14FNO3\text{C}_{14}\text{H}_{14}\text{FNO}_3

This compound belongs to the class of quinoline derivatives, which are known for their broad-spectrum biological activities.

Antimicrobial Activity

Antibacterial Properties

Research has shown that quinoline derivatives exhibit significant antibacterial activity. A study focused on various derivatives, including this compound, indicated that these compounds were effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 8 µg/mL to 50 µg/mL depending on the specific bacterial strain tested .

Case Study: Bactericidal Activity

In a comparative study, the compound was tested against S. aureus ATCC 6538. The results demonstrated a statistically significant reduction in colony-forming units (CFUs) at concentrations as low as 16 µg/mL, showcasing its potential as an effective bactericidal agent .

Anticoagulant Activity

Mechanism of Action

The anticoagulant activity of this compound has been evaluated through in vitro assays. The compound exhibited inhibition of coagulation factors, particularly Factor Xa and Factor XIa, indicating its potential as a novel anticoagulant .

Data Table: Anticoagulant Efficacy

Compound NameIC50 (μM)Target Factor
Ethyl 1-Ethyl-7-Fluoro...10 - 30FXa
Rivaroxaban0.7 - 40FXa
Other DerivativesVariesFXIa

The IC50 values suggest that while ethyl 1-ethyl-7-fluoro... is less potent than rivaroxaban, it still exhibits promising anticoagulant properties that warrant further investigation .

Structural Insights and Docking Studies

Molecular docking studies have been employed to understand the binding interactions between ethyl 1-ethyl-7-fluoro... and its target enzymes. These studies revealed that the compound fits well within the active sites of both FXa and FXIa, suggesting that modifications to its structure could enhance its potency and selectivity .

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